H-L-Lys(4-N3-Z)-OH hydrochloride

Bioorthogonal decaging Protein activation Strain-promoted cycloaddition

Capturing transient protein-protein interactions (PPIs) in live cells with spatiotemporal precision remains a challenge. H-L-Lys(4-N3-Z)-OH HCl addresses this by integrating photoaffinity labeling, click chemistry, and bioorthogonal decaging into a single genetically encodable amino acid. • Site-specific incorporation via PylRS/tRNA^CUA^ in mammalian, yeast, and bacterial systems. • UV-triggered aryl azide crosslinking captures weak PPIs for MS-based identification. • ~90% decaging yield within 4h enables precise temporal control of enzyme activity. • Supplied as HCl salt for direct SPPS compatibility without Fmoc deprotection.

Molecular Formula C14H20ClN5O4
Molecular Weight 357.79 g/mol
Cat. No. B15141867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-L-Lys(4-N3-Z)-OH hydrochloride
Molecular FormulaC14H20ClN5O4
Molecular Weight357.79 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-].Cl
InChIInChI=1S/C14H19N5O4.ClH/c15-12(13(20)21)3-1-2-8-17-14(22)23-9-10-4-6-11(7-5-10)18-19-16;/h4-7,12H,1-3,8-9,15H2,(H,17,22)(H,20,21);1H/t12-;/m0./s1
InChIKeyAQUASNYNCOKBBC-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PABK (4-Azidophenyl Lysine) Product Overview


(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid; hydrochloride, also designated as H-L-Lys(4-N3-Z)-OH·HCl or N6-[[(4-azidophenyl)methoxy]carbonyl]-L-lysine hydrochloride, is an unnatural L-lysine derivative featuring a photoreactive 4-azidophenyl moiety attached via a carbamate linker to the ε-amino group. This compound belongs to the class of multifunctional bioorthogonal amino acids that integrate photoaffinity labeling, click chemistry (CuAAC/SPAAC), and chemically inducible decaging functionalities into a single building block [1]. It exists as a hydrochloride salt to enhance solubility and stability during handling and storage. As a genetically encodable unnatural amino acid (UAA) within the pyrrolysyl-tRNA synthetase (PylRS)/tRNA^CUA^ system, it enables site-specific incorporation into recombinant proteins across diverse host systems, including bacteria, yeast, and mammalian cells [1].

Why Generic Substitution Fails for PABK


The 4-azidophenyl moiety of this compound confers a unique combination of photoreactivity, click reactivity, and bioorthogonal decaging capability that cannot be replicated by simple lysine analogs, alternative photoaffinity warheads, or regioisomeric azidophenyl derivatives. Unlike benzophenone-based crosslinkers, the aryl azide generates a highly reactive nitrene upon UV irradiation, enabling covalent insertion into C–H and N–H bonds with minimal dependence on proximal nucleophilic residues [1]. Critically, the para-azido substitution pattern (4-N3) is essential for the strain-promoted 1,3-dipolar cycloaddition-based decaging with trans-cyclooctenols; the ortho-azidophenyl isomer (2-N3) exhibits substantially reduced decaging efficiency under identical conditions [2]. Furthermore, the absence of the Fmoc protecting group on the α-amine of this hydrochloride salt renders it directly compatible with solid-phase peptide synthesis (SPPS) without the need for additional deprotection steps, in contrast to its Fmoc-protected counterpart (Fmoc-L-Lys(4-N3-Z)-OH) . These orthogonal functional requirements preclude interchangeability with generic alternatives.

Differentiation Evidence for PABK


Decaging Efficiency: Para vs. Ortho-Azidophenyl Isomer

The 4-azidophenyl lysine derivative (PABK) achieves approximately 90% decaging yield within 4 hours when treated with trans-cyclooctenol (4ax) under living cell conditions, whereas the ortho-azidophenyl isomer (2-N3-Z) demonstrates significantly lower decaging efficiency under identical reaction conditions [1]. This quantitative difference underscores the critical importance of the para-substitution pattern for efficient bioorthogonal cleavage.

Bioorthogonal decaging Protein activation Strain-promoted cycloaddition

Photoaffinity Crosslinking Performance Comparison

In a direct comparative study of photoactivatable probes using the pentapeptide thymopentin as a model system, the 4-azidobenzoyl group (aryl azide) demonstrated crosslinking efficiency comparable to that of the highly potent carbene precursor (Tmd)Phe (trifluoromethyl diazirinophenylalanine), but with a key operational distinction: the aryl azide exhibits a less dominant reaction with water, whereas (Tmd)Phe suffers from a high tendency to react with water molecules, potentially reducing effective crosslinking yield in aqueous biological environments [1]. In contrast, benzophenone (Bpa) requires prolonged UV irradiation and yields a variety of rearrangement products, complicating downstream analysis [1].

Photoaffinity labeling Protein-protein interactions Crosslinking efficiency

Binding and Photoinactivation at GABAA Receptor

In a comparative photoaffinity labeling study targeting the convulsant site of the GABAA receptor, the non-fluorinated 4-azidophenyl probe (compound 3) exhibited a Ki of 570 nM and produced 0% irreversible photoinactivation of [3H]TBOB binding sites upon irradiation [1]. In contrast, the 3,5-difluoro-4-azidophenyl analog (compound 2) demonstrated a 52-fold higher binding affinity (Ki = 11 nM) and achieved 18% specific irreversible photoinactivation [1]. This class-level inference suggests that while the base 4-azidophenyl scaffold provides a foundational photoreactive handle, fluorination significantly enhances both binding potency and crosslinking yield for certain receptor targets.

GABA-gated chloride channel Photoaffinity labeling Binding affinity

Genetic Incorporation via PylRS System

The 4-azidophenyl lysine derivative (PABK) is efficiently incorporated into recombinant proteins in both E. coli and mammalian cells using the engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA^CUA^ system [1]. While direct quantitative incorporation efficiency data comparing PABK to other UAAs in the same expression system are not reported in the primary characterization paper, the successful demonstration of site-specific incorporation for diverse protein manipulation purposes—including photocrosslinking, decaging, and click labeling—establishes PABK as a versatile and compatible substrate for the widely adopted PylRS machinery [1]. This broad compatibility reduces the need for orthogonal synthetase engineering efforts typically required for other UAAs.

Genetic code expansion Unnatural amino acid incorporation Pyrrolysyl-tRNA synthetase

SPPS Compatibility: Free α-Amine vs. Fmoc-Protected

The hydrochloride salt of (2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid features a free α-amine group, making it directly amenable to coupling reactions in solid-phase peptide synthesis (SPPS) without requiring prior Fmoc deprotection . In contrast, the Fmoc-protected analog (Fmoc-L-Lys(4-N3-Z)-OH) necessitates an additional 20% piperidine deprotection step, which may be incompatible with base-sensitive sequences or introduce racemization risks . The free amine form thus offers greater synthetic flexibility, particularly for incorporation at internal peptide positions or in convergent synthetic strategies.

Solid-phase peptide synthesis Building block Deprotection strategy

Photoreactivity and Byproduct Profile

Comparative photochemical analysis reveals that the 4-azidobenzoyl group (aryl azide) produces crosslinking efficiency comparable to diazirine-based probes but exhibits a higher probability of generating non-uniform irradiation products due to nitrene rearrangement [1]. Specifically, while the aryl azide's reaction with water is less dominant than that of diazirines, it can undergo rearrangement to form less reactive intermediates, potentially reducing the yield of specific crosslinked species [1]. In contrast, benzophenone (Bpa) requires prolonged UV irradiation and generates a complex mixture of rearrangement products, making downstream purification and identification more challenging [1]. This trade-off positions the 4-azidophenyl moiety as a balanced choice: it offers robust crosslinking without the excessive water sensitivity of diazirines, while maintaining a more manageable byproduct profile than benzophenone.

Photoaffinity labeling Nitrene chemistry Crosslinking byproducts

Applications of PABK


Genetically Encoded Photoaffinity PPI Mapping

Incorporate this compound as a multifunctional unnatural amino acid (UAA) into proteins of interest using the pyrrolysyl-tRNA synthetase (PylRS)/tRNA^CUA^ system in mammalian cells. The 4-azidophenyl moiety serves as a photocrosslinker that covalently traps transient or weak PPIs upon UV irradiation, enabling subsequent pull-down and mass spectrometry-based identification of interaction partners directly from living cells. The demonstrated high photocrosslinking efficiency in immunoblotting analyses confirms its suitability for profiling PPIs in native cellular environments [1].

Bioorthogonal Decaging for Protein Activation

Genetically encode PABK at a critical lysine residue within an enzyme's active site to reversibly cage its catalytic function. Treat cells with trans-cyclooctenol (4ax) to trigger strain-promoted 1,3-dipolar cycloaddition-mediated decaging, restoring enzymatic activity. The ~90% decaging yield within 4 hours under living conditions [1] provides rapid and efficient temporal control, enabling precise interrogation of signaling dynamics and cellular phenotypes without the off-target effects associated with small-molecule inhibitors.

Click Chemistry Site-Specific Protein Labeling

Utilize the azide functionality of the 4-azidophenyl group for bioorthogonal conjugation to alkyne-bearing fluorescent dyes, biotin tags, or affinity resins. The compound's free α-amine hydrochloride form allows direct incorporation into synthetic peptides via SPPS, eliminating an extra deprotection step . This streamlines the production of custom peptide probes for imaging, pull-down assays, and targeted drug delivery applications, with the flexibility to choose CuAAC or SPAAC conditions based on compatibility with downstream biological systems .

Azide Infrared Probe for Protein Dynamics

Exploit the azide stretching vibration (~2100 cm⁻¹) of the 4-azidophenyl group as a site-specific infrared (IR) probe to monitor local protein environments, conformational changes, and ligand binding events. This application leverages the compound's established role as an IR probe [1] and its efficient genetic incorporation, enabling the introduction of a spectroscopically silent yet highly sensitive vibrational reporter at virtually any position within a protein of interest.

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